Lipophilicity (Log D) Advantage of 1,2,4-Oxadiazole Regioisomer vs. 1,3,4-Oxadiazole
A systematic matched molecular pair analysis across the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazole regioisomers exhibit approximately one order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts [1]. This lipophilicity differential is consistent across a structurally diverse compound set spanning approximately 7 log units and is attributed to intrinsically different charge distributions and dipole moments between the two regioisomeric forms [2].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | ~10× higher log D (1,2,4-oxadiazole scaffold) |
| Comparator Or Baseline | 1,3,4-oxadiazole scaffold (log D baseline) |
| Quantified Difference | Order of magnitude (~10×) difference |
| Conditions | Matched molecular pair analysis; AstraZeneca compound collection; multiple matched pairs across diverse chemotypes |
Why This Matters
Higher lipophilicity directly influences membrane permeability, oral absorption potential, and blood-brain barrier penetration, making the 1,2,4-oxadiazole scaffold the appropriate selection for targets requiring enhanced passive diffusion or CNS exposure.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
- [2] The Power of MMPA and a Teaching Lesson in Medicinal Chemistry. ACS Publications, 2012. View Source
